molecular formula C8H9F3O2 B1295875 2-(Trifluoroacetyl)cyclohexanone CAS No. 387-89-3

2-(Trifluoroacetyl)cyclohexanone

Cat. No.: B1295875
CAS No.: 387-89-3
M. Wt: 194.15 g/mol
InChI Key: YDFLGIXUFCIELL-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)cyclohexanone (CAS 387-89-3) is a versatile organic synthesis intermediate characterized by its reactive β-diketone-like structure and the presence of a strong electron-withdrawing trifluoromethyl group. This compound is a light yellow liquid with a molecular formula of C8H9F3O2 and a molecular weight of 194.15 . Its primary research value lies in its role as a key building block for the introduction of the trifluoromethyl group into more complex molecules, a modification that can significantly alter a compound's lipophilicity, metabolic stability, and electronic properties . In phosphorus chemistry, it reacts diastereoselectively with phosphonous acid dichlorides to form thermally stable, moisture-sensitive tricyclic phosphoranes, which are of interest for developing new ligands and catalysts . Furthermore, it serves as a reactant in the synthesis of various heterocyclic compounds and is a valuable reagent in the study of reaction mechanisms, such as the organocatalyzed Beckmann rearrangement . This product is provided with a purity of >98% (by GC) and should be stored in a well-closed container in a cool, dry place, protected from light . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFLGIXUFCIELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285768
Record name 2-(trifluoroacetyl)cyclohexanone
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Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-89-3
Record name 387-89-3
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Record name 2-(trifluoroacetyl)cyclohexanone
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Record name 2-(Trifluoroacetyl)cyclohexanone
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Preparation Methods

Acylation of Cyclohexanone

One of the primary methods for synthesizing this compound involves the acylation of cyclohexanone using trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine. This method is favored for its straightforward procedure and high yield.

Reaction Conditions:

  • Reagents: Cyclohexanone, trifluoroacetic anhydride, base (e.g., pyridine)
  • Temperature: Typically conducted at room temperature or slightly elevated temperatures.
  • Yield: Generally high, often exceeding 80%.

Example Reaction:

$$
\text{Cyclohexanone} + \text{Trifluoroacetic Anhydride} \xrightarrow{\text{Base}} \text{this compound}
$$

Friedel-Crafts Acylation

Another notable method is the Friedel-Crafts acylation, where cyclohexane derivatives undergo acylation using trifluoroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Conditions:

  • Reagents: Cyclohexane derivative, trifluoroacetyl chloride, aluminum chloride
  • Temperature: Reaction typically occurs at low temperatures to control reactivity.
  • Yield: Moderate to high yields depending on substrate reactivity.

Example Reaction:

$$
\text{Cyclohexane Derivative} + \text{Trifluoroacetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}
$$

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the different preparation methods for this compound:

Method Reagents Temperature Yield (%) Advantages Disadvantages
Acylation Cyclohexanone, trifluoroacetic anhydride Room temperature >80% High yield, simple procedure Requires careful handling of anhydride
Friedel-Crafts Acylation Cyclohexane derivative, trifluoroacetyl chloride Low temperature Moderate to high Versatile for various substrates Use of toxic reagents (e.g., AlCl3)

Research Findings and Optimization Strategies

Recent studies have focused on optimizing reaction conditions to improve yields and reduce by-products. For instance:

  • Use of Solvents: The choice of solvent can significantly affect the reaction kinetics and product distribution. Polar aprotic solvents often enhance reactivity.

  • Catalyst Variations: Exploring different Lewis acids or bases can lead to variations in yield and selectivity.

  • Temperature Control: Maintaining optimal temperatures during reaction can minimize side reactions that lead to undesired products.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Organic Synthesis

2-(Trifluoroacetyl)cyclohexanone serves as a valuable reagent in organic synthesis. It is utilized in the formation of complex molecules and intermediates, particularly in the development of pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in various chemical reactions, including nucleophilic substitution and condensation reactions.

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design. The trifluoroacetyl group enhances binding affinity to enzyme active sites, potentially leading to therapeutic effects in treating diseases related to enzyme dysfunction.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its structural features allow it to disrupt microbial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antimicrobial agents.
  • Cytotoxicity : In vitro studies reveal that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. For example, it has demonstrated cytotoxic effects on gastric adenocarcinoma cells (MKN-45).

Pharmaceutical Applications

The compound is being investigated as a pharmaceutical intermediate due to its ability to modify biological pathways through enzyme inhibition and receptor modulation. Its unique reactivity profile makes it suitable for synthesizing novel therapeutic agents.

Research Findings and Case Studies

Recent studies have highlighted the versatility of this compound in various applications:

  • Synthesis of Bioactive Compounds : Research has shown that derivatives of this compound can be synthesized to create bioactive molecules with enhanced therapeutic properties.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that the trifluoroacetyl group increases electrophilicity, facilitating interactions with nucleophilic sites on enzymes and influencing signaling pathways related to cell growth and apoptosis.

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Trifluoroacetyl)cyclohexanone with structurally related compounds, emphasizing substituent effects, reactivity, and applications:

Compound Substituent Molecular Formula Key Properties Applications
This compound –COCF₃ C₈H₉F₃O₂ IR ν(C=O): 1610 cm⁻¹ ; forms stable Cu²⁺ and Ba²⁺ chelates Chelate synthesis , indolequinone precursors , medicinal chemistry
2-(Difluoroacetyl)cyclohexanone –COCHF₂ C₈H₁₀F₂O₂ Reduced electron withdrawal vs. –COCF₃; lower lipophilicity Less reactive in chelation; limited synthetic utility
2-(Trifluoromethyl)cyclohexanone –CF₃ C₇H₉F₃O No conjugated C=O; weaker electron withdrawal; MP: 62.5°C Fragrance intermediates, less suited for metal chelation
2-(2-Oxo-2-phenylethyl)cyclohexanone –CH₂COPh C₁₄H₁₆O₂ Phenacyl group introduces aromaticity; MW: 216.28 g/mol Organic synthesis of chalcone analogs
2-(Perfluoropentanoyl)cyclohexanone –CO(CF₂)₄CF₃ C₁₁H₉F₉O₂ High fluorine content enhances thermal stability; MP: 84–85°C Specialty materials requiring extreme chemical resistance

Key Comparisons :

Reactivity: The –COCF₃ group in this compound enhances electrophilicity at the carbonyl carbon, enabling efficient nucleophilic additions (e.g., enamine formation) compared to –COCHF₂ or –CF₃ derivatives . In Claisen condensations, trifluoroacetyl derivatives exhibit higher yields (44–100%) than non-fluorinated analogs due to fluorine’s inductive effect stabilizing intermediates .

Spectroscopic Differences: The trifluoroacetyl group shifts the C=O stretch to 1610 cm⁻¹ (vs. 1700–1750 cm⁻¹ for non-fluorinated ketones) . ^19F NMR of trifluoroacetyl derivatives shows a distinct triplet at δ = −70 ppm (J = 12 Hz), absent in difluoroacetyl analogs .

Biological and Industrial Relevance: this compound is critical in synthesizing Trypanosoma brucei inhibitors via hydrazine condensations , whereas 2-(Trifluoromethyl)cyclohexanone finds use in nutty fragrance formulations (e.g., Nutclone) . Barium chelates of trifluoroacetyl derivatives exhibit >250°C thermal stability, making them suitable for high-temperature catalysis .

Brominated analogs like 2-Bromo-2-(trifluoroacetyl)cyclohexanone (CAS N/A) pose additional risks, including acute toxicity .

Biological Activity

2-(Trifluoroacetyl)cyclohexanone is an organic compound that has garnered attention in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoroacetyl group, which enhances its reactivity and stability, making it a valuable candidate for various applications, including drug development and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H9F3O\text{C}_8\text{H}_9\text{F}_3\text{O}

This structure includes a cyclohexanone ring substituted with a trifluoroacetyl group, contributing to its distinct chemical behavior. The presence of fluorine atoms increases the lipophilicity of the compound, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or alteration of enzymatic activity. This mechanism is crucial in understanding its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in treating conditions where enzyme regulation is necessary.
  • Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
  • Analgesic Effects : Some studies have hinted at its potential role in pain management through interactions with neurotensin receptors, although more research is needed to confirm these findings.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound could effectively inhibit certain proteases, which are critical in various physiological processes. The IC50 values indicated significant potency against these enzymes, suggesting potential therapeutic applications in disease states characterized by protease dysregulation .
  • Antimicrobial Activity :
    • In vitro assays revealed that this compound exhibited antimicrobial effects against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes was noted, indicating a mechanism that warrants further investigation .
  • Neurotensin Receptor Interaction :
    • A recent study focused on the interaction of this compound with neurotensin receptors. Results indicated that this compound could act as an antagonist at these receptors, potentially influencing pain pathways and offering insights into its analgesic properties .

Comparative Analysis

To better understand the significance of this compound in comparison to similar compounds, a summary table is presented below:

Compound NameStructure CharacteristicsBiological Activity
This compoundCyclohexanone ring with trifluoroacetylEnzyme inhibition, analgesic
2-BromocyclohexanoneCyclohexanone ring with bromineModerate enzyme inhibition
4-Phenyl-2,6-bis(trifluoroacetyl)Additional phenyl group enhances activityAntimicrobial properties

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(trifluoroacetyl)cyclohexanone?

Answer: The compound is typically synthesized via trifluoroacetylation of cyclohexanone derivatives. A validated method involves reacting cyclohexanone with trifluoroacetic anhydride (TFAA) in the presence of a base catalyst (e.g., pyridine) under anhydrous conditions. For example, in benzene solvent, the reaction proceeds at room temperature with stirring for 1 hour, yielding a white solid after solvent removal. Characterization via 1H^1H NMR (δ 1.61–2.46 ppm for cyclohexyl protons) and IR spectroscopy (ν ~1610 cm1^{-1} for conjugated C=O) confirms the structure .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

  • 1H^1H NMR : Cyclohexyl protons appear as multiplet signals between δ 1.61–2.46 ppm, while the trifluoroacetyl group does not produce distinct proton signals due to its electronegativity .
  • IR Spectroscopy : A strong absorption band at ~1610 cm1^{-1} confirms the conjugated carbonyl group. Additional bands near 1200–1100 cm1^{-1} correspond to C-F stretching .
  • Elemental Analysis : Quantify C, H, and F content (e.g., calculated C 36.70%, H 3.08%, F 21.77%) to validate purity .

Advanced: How should researchers address unexpected infrared (IR) spectral shifts in the carbonyl region during analysis?

Answer: Discrepancies in carbonyl absorption (e.g., reduced intensity or shifted peaks) may arise from interactions with additives or solvents. For instance, hydroperoxide additives can reduce the IR absorption of the carbonyl group by forming hydrogen bonds or intermediate complexes. To mitigate this:

  • Use low concentrations of interfering agents.
  • Cross-validate with 1H^1H NMR data to confirm structural integrity.
  • Conduct control experiments without additives to isolate spectral contributions .

Advanced: What strategies optimize the synthesis of fluorinated derivatives using this compound?

Answer: To synthesize multi-fluorinated analogs (e.g., 2-(chlorodifluoroacetyl)cyclohexanone or 2-(pentafluoropropanoyl)cyclohexanone):

  • Reagent Selection : Use fluorinated acyl chlorides (e.g., ClCF2_2COCl) under inert atmospheres to prevent hydrolysis.
  • Temperature Control : Maintain reactions at 0–5°C to minimize side reactions.
  • Purification : Employ vacuum distillation (e.g., 76–77°C at 20 mmHg) or recrystallization from non-polar solvents (e.g., hexane) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile vapors.
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal.
  • Stability : Store in airtight containers at –20°C to prevent degradation .

Advanced: How can researchers analyze byproducts in metal-complexation reactions involving this compound?

Answer:

  • Mass Spectrometry (MS) : Monitor molecular ion peaks (e.g., m/z 196 for cyclohexanone derivatives) and fragmentation patterns to identify byproducts like hydroxylated or dimerized species .
  • Cross-Validation : Compare 1H^1H NMR shifts (e.g., δ 2.16–2.46 ppm for cyclohexyl protons) with literature data to rule out impurities .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to separate and quantify reaction components .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

Answer: The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reagents or enolates). Key considerations:

  • Steric Effects : The cyclohexyl ring may hinder access to the carbonyl, requiring polar aprotic solvents (e.g., THF) to improve reactivity.
  • Kinetic vs. Thermodynamic Control : Low temperatures (–78°C) favor kinetic products, while room temperature may lead to thermodynamic stabilization via ring conformation changes .

Basic: What are the applications of this compound in synthesizing bioactive compounds?

Answer: The compound serves as a precursor for:

  • Antimicrobial Agents : Derivatives like 2-(1-hydroxycyclohexyl)cyclohexanone exhibit antibacterial activity, validated via agar diffusion assays .
  • Metal Complexes : React with barium or sodium salts to form coordination complexes for catalytic applications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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